molecular formula C14H14N4O5S B1365411 MONOSULFURON ESTER

MONOSULFURON ESTER

Cat. No.: B1365411
M. Wt: 350.35 g/mol
InChI Key: VGBNSONMEGTIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monosulfuron ester is a novel sulfonylurea herbicide known for its potent selectivity in controlling various weeds such as goosefoot and climbing bindweed . This compound is part of the sulfonylurea family, which is widely recognized for its effectiveness in agricultural weed management.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monosulfuron ester typically involves the reaction of a sulfonylurea precursor with an appropriate esterifying agent under controlled conditions. The process often requires the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as esterification, purification, and crystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Monosulfuron ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Monosulfuron ester has a wide range of applications in scientific research:

Mechanism of Action

Monosulfuron ester exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately causes plant death. The molecular targets include the ALS enzyme and associated metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Monosulfuron ester stands out due to its specific ester functional group, which can influence its environmental behavior and degradation pathways. This unique feature makes it a subject of interest in studies related to herbicide persistence and soil interaction .

Properties

Molecular Formula

C14H14N4O5S

Molecular Weight

350.35 g/mol

IUPAC Name

methyl 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate

InChI

InChI=1S/C14H14N4O5S/c1-9-7-8-15-13(16-9)17-14(20)18-24(21,22)11-6-4-3-5-10(11)12(19)23-2/h3-8H,1-2H3,(H2,15,16,17,18,20)

InChI Key

VGBNSONMEGTIDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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